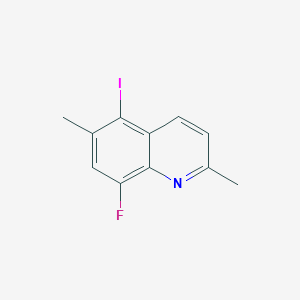
8-Fluoro-5-iodo-2,6-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-iodo-2,6-dimethylquinoline is an organic compound with the molecular formula C11H9FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodo-2,6-dimethylquinoline typically involves multi-step organic reactions. One common method starts with the iodination of 2,6-dimethylquinoline, followed by fluorination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler quinoline derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Fluoro-5-iodo-2,6-dimethylquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the materials science industry, this compound can be used in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-Fluoro-5-iodo-2,6-dimethylquinoline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
8-Fluoroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,6-dimethylquinoline: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2,6-Dimethylquinoline: The absence of both halogen atoms makes it a simpler compound with different reactivity and applications.
Uniqueness: 8-Fluoro-5-iodo-2,6-dimethylquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential biological activities.
Properties
Molecular Formula |
C11H9FIN |
|---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
8-fluoro-5-iodo-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-5-9(12)11-8(10(6)13)4-3-7(2)14-11/h3-5H,1-2H3 |
InChI Key |
RFOXWAVJKRRWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)I)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

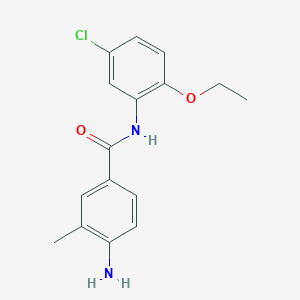
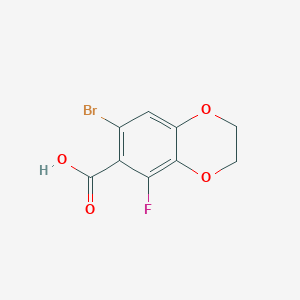
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
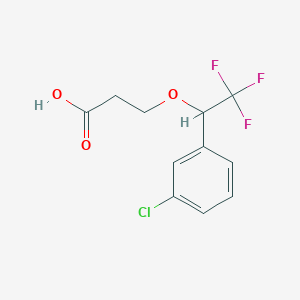
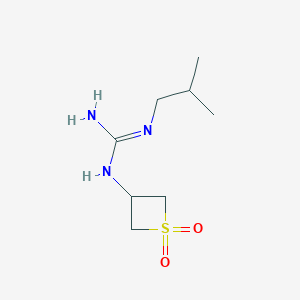
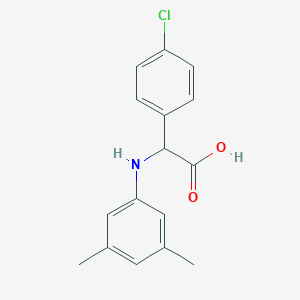

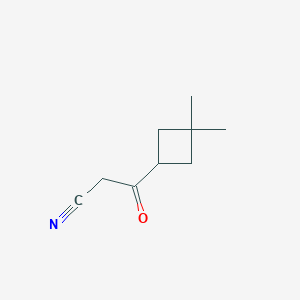
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
